molecular formula C14H13NO7S B12871442 2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane CAS No. 115663-38-2

2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane

Cat. No.: B12871442
CAS No.: 115663-38-2
M. Wt: 339.32 g/mol
InChI Key: WPWYZYXLYUDZBQ-UHFFFAOYSA-N
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Description

2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane typically involves multiple steps, starting with the preparation of the furan ring. The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the phenylsulfonylmethyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane is unique due to the presence of both the nitro and phenylsulfonylmethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

115663-38-2

Molecular Formula

C14H13NO7S

Molecular Weight

339.32 g/mol

IUPAC Name

2-[4-(benzenesulfonylmethyl)-5-nitrofuran-2-yl]-1,3-dioxolane

InChI

InChI=1S/C14H13NO7S/c16-15(17)13-10(8-12(22-13)14-20-6-7-21-14)9-23(18,19)11-4-2-1-3-5-11/h1-5,8,14H,6-7,9H2

InChI Key

WPWYZYXLYUDZBQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=C(O2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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